A Technical Guide to the Physical and Thermodynamic Properties of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine
A Technical Guide to the Physical and Thermodynamic Properties of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated organic compounds have become increasingly vital. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine is a member of the trifluoromethylpyridine (TFMP) class of molecules, which are key structural motifs in numerous active ingredients.[1] This guide provides a comprehensive overview of the known physical and predicted thermodynamic properties of this compound, outlines standard experimental protocols for their determination, and offers insights into the interpretation of the resulting data for research, development, and quality control purposes.
Compound Identification and Structure
A precise understanding of a compound's identity is the foundation of all subsequent analysis.
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IUPAC Name: 2-(2-bromophenoxy)-6-(trifluoromethyl)pyridine[3]
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CAS Number: 1304866-66-7[3]
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Molecular Formula: C₁₂H₇BrF₃NO[3]
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Canonical SMILES: C1=CC=C(C(=C1)OC2=CC=CC(=N2)C(F)(F)F)Br[3]
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Molecular Structure: The molecule consists of a pyridine ring and a benzene ring linked by an ether bond. The pyridine ring is substituted with a trifluoromethyl group (-CF₃) at the 6-position. The benzene ring is substituted with a bromine atom at the 2-position relative to the ether linkage.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine
| Property | Value | Source & Interpretation |
|---|---|---|
| Molecular Weight | 318.09 g/mol | (PubChem) The mass of one mole of the substance, crucial for all stoichiometric calculations.[3] |
| XLogP3-AA | 4.3 | (PubChem) A computed measure of lipophilicity (oil/water partition coefficient).[3] A value >4 suggests high lipophilicity, which can correlate with good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donor Count | 0 | (PubChem) The molecule has no hydrogen atoms attached to electronegative atoms (N, O), so it cannot act as a hydrogen bond donor.[3] |
| Hydrogen Bond Acceptor Count | 5 | (PubChem) The nitrogen atom in the pyridine ring, the oxygen of the ether, and the three fluorine atoms can act as hydrogen bond acceptors.[3] This influences solubility and receptor binding. |
| Rotatable Bond Count | 2 | (PubChem) The number of bonds that can rotate freely, indicating the molecule's conformational flexibility.[3] |
| Exact Mass | 316.96631 Da | (PubChem) The monoisotopic mass, essential for high-resolution mass spectrometry analysis.[3] |
Thermodynamic Properties and Thermal Stability
Thermodynamic properties define the stability of a compound under thermal stress and are critical for determining appropriate storage conditions, processing parameters, and shelf-life.[]
Theoretical Stability Assessment
The chemical structure of 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine suggests a high degree of thermal stability. This is attributable to:
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Aromatic Systems: The inherent stability of the pyridine and benzene rings provides a robust molecular core that requires significant energy to fragment.
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Strong C-F Bonds: The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong and contribute to the molecule's overall thermal and metabolic resistance.[5]
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Electron-Withdrawing Nature: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and stability of the entire molecule.[1][6]
Key Thermodynamic Parameters
The primary techniques for measuring thermodynamic properties are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8][9]
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Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state. It is a key indicator of purity. A sharp melting peak in a DSC thermogram is characteristic of a pure crystalline material.
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Glass Transition (Tg): The temperature at which an amorphous (non-crystalline) solid transitions from a rigid, glassy state to a more rubbery, viscous state.
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Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade. This is typically determined by TGA as the onset temperature of mass loss.[10]
Experimental Protocols for Characterization
The following sections detail standardized, field-proven methodologies for the empirical determination of the thermodynamic properties of novel organic compounds like 2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To measure the temperature and enthalpy of fusion (melting) of the compound, providing insights into its purity and crystalline nature.[11]
Causality: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[12] An endothermic event, where the sample requires more heat than the reference to maintain the same temperature increase, indicates a phase transition such as melting.[12]
Step-by-Step Methodology:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) to ensure data accuracy.[13]
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Sample Preparation: Accurately weigh 2-5 mg of the dried, high-purity compound into a clean aluminum DSC pan.[14]
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Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to volatilization.
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Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a controlled, non-oxidative atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a linear rate, typically 10 °C/min, to a temperature well above the melting point.
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting peak and the integrated peak area, which corresponds to the enthalpy of fusion.[15]
Caption: Workflow for Melting Point Determination using DSC.
Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.[10][16]
Causality: TGA utilizes a high-precision balance to continuously measure the mass of a sample as it is heated in a controlled atmosphere.[17] A loss of mass indicates decomposition or volatilization, allowing for the determination of the temperature at which the material is no longer stable.
Step-by-Step Methodology:
-
Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an inert TGA crucible (e.g., alumina or platinum).[18][19] Ensure the sample is spread thinly and evenly across the bottom of the crucible to promote uniform heating.[18]
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Atmosphere Control: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[19] This is a critical step to ensure that the observed mass loss is due to thermal decomposition, not oxidation.
-
Thermal Program:
-
Equilibrate the sample at ambient temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) up to a final temperature where decomposition is complete (e.g., 800-1000 °C).[17]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset temperature of decomposition (Td), the temperature of maximum decomposition rate (from the derivative curve, DTG), and the final residual mass.[20]
Caption: Workflow for Thermal Stability Analysis using TGA.
Conclusion
2-(2-Bromophenoxy)-6-(trifluoromethyl)pyridine possesses a molecular architecture that is highly relevant to contemporary pharmaceutical and agrochemical research. Its computed physicochemical properties, particularly its high lipophilicity, suggest significant potential for biological activity. While specific experimental thermodynamic data is pending, its structural features imply high thermal stability. The standardized DSC and TGA protocols detailed in this guide provide a robust framework for the empirical characterization of this and other novel compounds, ensuring the generation of reliable, high-quality data essential for advancing drug development and material science applications.
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